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Introduction

The Bucherer-Bergs reaction is a classic multicomponent reaction that provides an efficient
pathway to 5,5-disubstituted hydantoins, including spirohydantoins.[1][2][3] This reaction, first
independently reported by Bucherer and Bergs, involves the condensation of a ketone with a
cyanide salt (like potassium or sodium cyanide) and ammonium carbonate in an aqueous or
alcoholic medium.[1] Spirohydantoins, a key class of heterocyclic compounds, are considered
"privileged structures” in medicinal chemistry due to their prevalence in a wide array of
biologically active molecules.[3][4] Their rigid spirocyclic core offers a unique three-dimensional
scaffold for drug design.[5]

These compounds have shown significant therapeutic potential, including applications as
inhibitors of p300/CBP histone acetyltransferases for cancer therapy, aldose reductase
inhibitors, and as agents active in the central nervous system.[6][7][8] The Bucherer-Bergs
reaction offers a straightforward and versatile method for accessing these valuable molecular
architectures.[9]

Reaction Mechanism and Stereochemistry

The reaction proceeds through the initial formation of a cyanohydrin from the starting ketone.[1]
This is followed by a reaction with ammonia, derived from ammonium carbonate, to form an
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aminonitrile via an SN2 reaction.[1][10] The aminonitrile's amino group then performs a
nucleophilic addition to carbon dioxide (also from ammonium carbonate) to yield a cyano-
containing carbamic acid.[1][11] Intramolecular cyclization of this intermediate leads to a 5-
imino-oxazolidin-2-one, which subsequently rearranges through an isocyanate intermediate to
furnish the final 5,5-disubstituted hydantoin product.[1][11]

In the context of spirohydantoins derived from cyclic ketones, the reaction is thermodynamically
controlled, generally yielding the product with the C-4 carbonyl group of the hydantoin ring in
the less sterically hindered position.[2] For instance, the reaction with 4-tert-
butylcyclohexanone predominantly yields the isomer where the C-4 carbonyl is in the less
hindered equatorial position.[2]

Applications in Drug Discovery

Spirohydantoins are integral to the development of novel therapeutics. Notable examples
include:

» p300/CBP Histone Acetyltransferase Inhibitors: A novel spirohydantoin was discovered as a
selective and orally bioavailable inhibitor of p300/CBP histone acetyltransferases, which are
implicated in various cancers. This compound demonstrated improved potency and
pharmacokinetic properties compared to earlier leads.[6][8]

+ Aldose Reductase Inhibitors: Spirohydantoins have been investigated as inhibitors of aldose
reductase, an enzyme involved in diabetic complications.[7]

e Central Nervous System (CNS) Active Compounds: Libraries of spirohydantoins fused to
pyrrolidine rings have been synthesized, leveraging the 2-arylethyl amine moiety, a common
feature in CNS-active compounds.[12]

o Antiepileptic Agents: The well-known antiepileptic drug phenytoin, a diphenylhydantoin, can
be synthesized using the Bucherer-Bergs reaction, showcasing the reaction's relevance in
producing established pharmaceuticals.[2][9]

Experimental Protocols
General Protocol for the Synthesis of Spirohydantoins
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This protocol is a generalized procedure based on typical Bucherer-Bergs reaction conditions.

[1](21(3]

Materials:

Cyclic ketone (1 equivalent)

Potassium cyanide (KCN) or Sodium cyanide (NaCN) (2 equivalents)[1]

Ammonium carbonate ((NH4)2CO3) (2 equivalents)[1]

Ethanol or Water (as solvent)[1]

Hydrochloric acid (HCI) for workup[1]

Procedure:

In a suitable reaction vessel, combine the cyclic ketone, potassium cyanide, and ammonium
carbonate in a 1:2:2 molar ratio.[1]

Add the solvent (e.g., 50-60% aqueous ethanol) to the mixture.[2][9]

Heat the reaction mixture to 60-100°C with stirring.[1][3] The reaction time can vary from a
few hours to overnight, depending on the substrate.[2] For less reactive ketones, heating in a
closed vessel at higher temperatures (e.g., 110°C) may be necessary to improve yields.[2][9]

Monitor the reaction progress using an appropriate technique (e.g., TLC).

Upon completion, cool the reaction mixture to room temperature.

Carefully acidify the mixture with hydrochloric acid to precipitate the spirohydantoin product.

[1]
Collect the precipitate by filtration and wash it with cold water.

Purify the crude product by recrystallization, typically from an ethanol/water mixture.[1]
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Safety Precautions: This reaction involves highly toxic cyanides. All manipulations should be
performed in a well-ventilated fume hood, and appropriate personal protective equipment
(gloves, safety glasses) must be worn. Cyanide waste must be quenched and disposed of
according to institutional safety protocols.

Example Protocol: Synthesis of 5,5-Diphenylhydantoin
(Phenytoin)

This protocol is adapted from the described synthesis of phenytoin.[2][9]

Materials:

Benzophenone (1 equivalent)

Sodium cyanide (NaCN) (2 equivalents)

Ammonium carbonate ((NH4)2COs3) (2 equivalents)

60% Aqueous Ethanol

Procedure:

Combine benzophenone, sodium cyanide, and ammonium carbonate in a pressure vessel.

Add 60% aqueous ethanol as the solvent.

Seal the vessel and heat the mixture to 110°C for an extended period (e.g., 90 hours) to
achieve a good yield.[2][9]

After cooling, work up the reaction as described in the general protocol to isolate and purify
the phenytoin.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Bucherer-Bergs
synthesis of spirohydantoins and related hydantoins.
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Starting Reaction . .
Product . Yield (%) Purity (%) Reference
Ketone Conditions
B-Aryl Spiro-fused Not specified 58-100 (87 51-100 (87 (12]
pyrrolidines hydantoins in abstract avg.) avg.)
(NH4)2COs3,
Benzophenon ] NaCN, 60% -
Phenytoin 7 Not specified [2][9]
e EtOH, 58-
62°C, 10 h
(NH4)2COs3,
Benzophenon ) NaCN, 60% N
Phenytoin 67 Not specified [2][9]
e EtOH, 58-
62°C,90 h
(NH4)2COs3,
NaCN, 60%
Benzophenon ) o
Phenytoin EtOH, 110°C 75 Not specified [2][9]
e
(closed
vessel)
Diagrams
Starting Materials
Reaction Intermediates Final Product

Cyclic Ketone +KCN Cyanohydrin ENES Aminonitrile HCO2

Cyano-carbamic acid

Intramolecular
cyclization

5-Imino-oxazolidin-2-one |-{—Rearangement y Spirohydantoin

Click to download full resolution via product page

Caption: Bucherer-Bergs reaction mechanism for spirohydantoin synthesis.
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Caption: General experimental workflow for spirohydantoin synthesis.
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Caption: Inhibition of the p300/CBP signaling pathway by spirohydantoins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Bucherer-Bergs
Reaction for Spirohydantoin Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294813#bucherer-bergs-reaction-for-
spirohydantoin-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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